3-nitro-N-(1-phenylethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

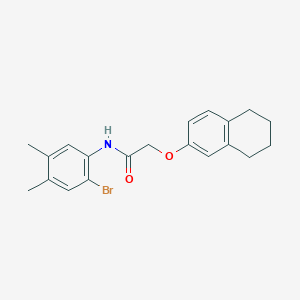

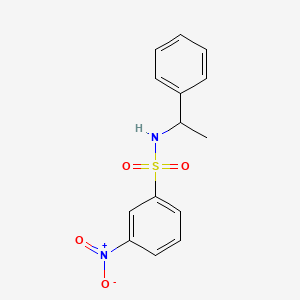

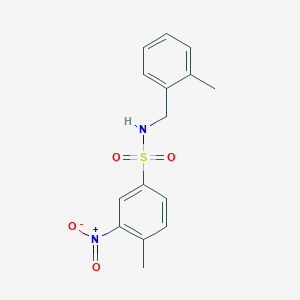

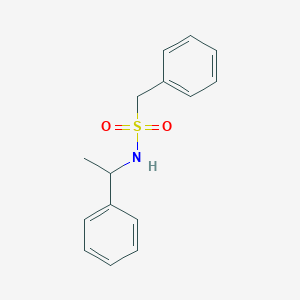

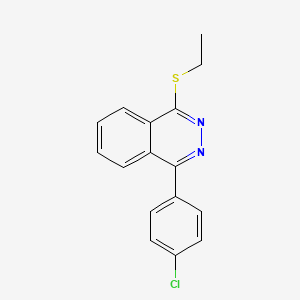

3-Nitro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14N2O4S . It is a derivative of benzenesulfonamide .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 3-nitro-N-(1-phenylethyl)benzenesulfonamide, has been described in the literature . The process involves the reaction of phenylethylbenzene sulfonamide with a commercially available glyoxal .Molecular Structure Analysis

The molecular structure of 3-nitro-N-(1-phenylethyl)benzenesulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

While specific chemical reactions involving 3-nitro-N-(1-phenylethyl)benzenesulfonamide are not detailed in the search results, sulfonamides in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-nitro-N-(1-phenylethyl)benzenesulfonamide include its molecular weight and molecular formula, which are 306.33696 and C14H14N2O4S, respectively .科学研究应用

Anticancer Agent

3-nitro-N-(1-phenylethyl)benzenesulfonamide: has been studied for its potential as an anticancer agent. It exhibits inhibitory effects on carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . By selectively inhibiting CA IX, these compounds can serve as novel antiproliferative agents, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7 . The ability to induce apoptosis in cancer cells highlights its significance in cancer research.

Antimicrobial Activity

This compound is part of a class of sulfonamides known for their antimicrobial properties. They are effective against a range of gram-negative and gram-positive bacteria, as well as some protozoa and fungi . This broad-spectrum activity makes it a valuable compound for developing new antimicrobial drugs.

Enzyme Inhibition

Sulfonamides, including 3-nitro-N-(1-phenylethyl)benzenesulfonamide , are potent inhibitors of various enzymes. For instance, they have shown inhibitory effects on butyryl cholinesterase (BChE), which is significant for conditions like Alzheimer’s disease where BChE levels are altered .

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases plays a crucial role in managing conditions related to fluid retention and glaucoma. The compound’s ability to inhibit carbonic anhydrase can lead to applications in treating these conditions .

Veterinary Medicine

Sulfonamides are also used in veterinary medicine to treat infections in livestock. Their ability to inhibit bacterial growth makes them suitable for preventing and treating diseases in animals .

属性

IUPAC Name |

3-nitro-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-11(12-6-3-2-4-7-12)15-21(19,20)14-9-5-8-13(10-14)16(17)18/h2-11,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQCDSJVIWPYTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)

![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)

![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)

![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5150022.png)

![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)

![3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)

![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)

![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)